2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine
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Overview
Description
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine typically involves several steps. One common method includes the reaction of 2-chloro-5-methylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing, with studies focusing on its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tert-butoxy and cyclopropoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine can be compared with other pyridine derivatives such as:
2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-(tert-butoxy)-5-(cyclobutylmethoxy)-4-methylpyridine: Another similar compound with a cyclobutylmethoxy group instead of a cyclopropoxy group, which may affect its chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-8-14-12(16-13(2,3)4)7-11(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
DAZHPFCFKLKSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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